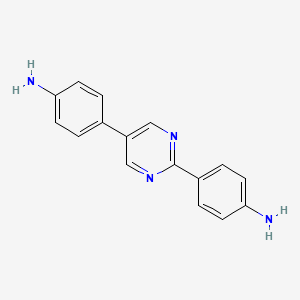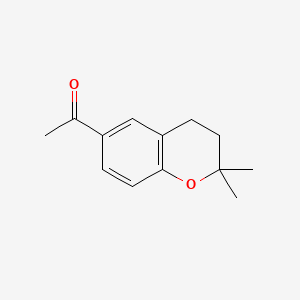
2,2-二甲基-6-乙酰基色满
描述
2,2-Dimethyl-6-acetylchroman is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-6-acetylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-6-acetylchroman including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业中的抗真菌应用
2,2-二甲基-6-乙酰基色满衍生物已被探索用于农业中的抗真菌剂。研究表明,这些化合物对各种植物病原真菌表现出显著的抗真菌活性,这些真菌会导致作物大幅减产。 例如,某些衍生物比市售杀菌剂显示出更高的功效,表明它们有潜力成为保护作物的环保替代品 .
医药中的抗利什曼原虫剂
在医药领域,2,2-二甲基-6-乙酰基色满的衍生物已被合成并评估其抗利什曼原虫特性。利什曼病是由原生动物物种引起的疾病,是热带气候中的重大健康问题。 这些化合物作为抗利什曼原虫剂的开发可能会带来治疗这种疾病的新方法,解决目前治疗方法耐药问题 .
材料科学:先进的功能材料
2,2-二甲基-6-乙酰基色满的结构多功能性使其成为在材料科学中合成先进材料的候选材料。 其衍生物可用于创建具有特定性质的新型聚合物或涂层,例如增强的耐久性或对环境因素的抵抗力.
环境科学:环保杀菌剂
在环境科学中,2,2-二甲基-6-乙酰基色满衍生物作为植物杀菌剂的应用为管理植物病原体而不造成环境污染提供了一种有希望的方法。 这些衍生物为开发既有效又环保的新型杀菌剂提供了理论基础 .
生物化学:细胞研究
在生物化学中,2,2-二甲基-6-乙酰基色满衍生物对细胞(例如 PC12 细胞系)的低细胞毒性使其适合各种细胞研究。 它们可用于探索细胞机制或作为开发对人体健康具有最小负面影响的化合物的基础 .
药理学:药物开发
2,2-二甲基-6-乙酰基色满衍生物的药理学潜力正在被研究用于药物开发。 它们能够以最小的副作用作用于生物靶点,为创建治疗各种疾病的新药物开辟了可能性,有可能改善治疗效果和患者的生活质量 .
属性
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXTFUVMPVXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954124 | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32333-31-6 | |
| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
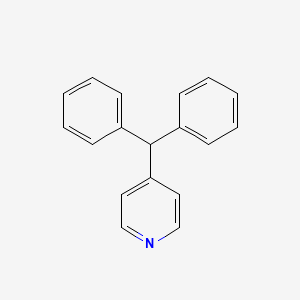
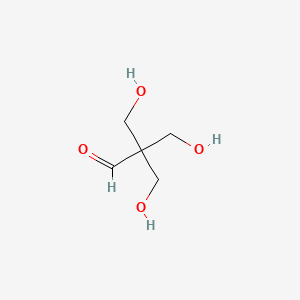
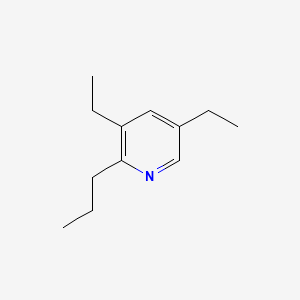
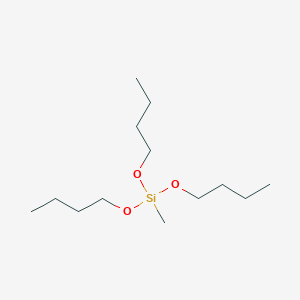
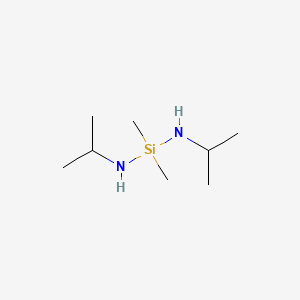
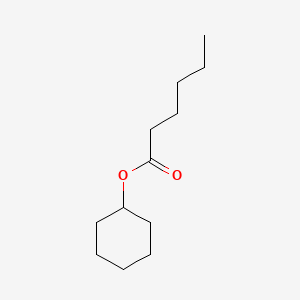
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)
![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
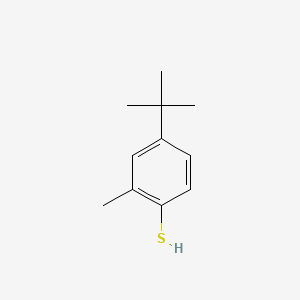
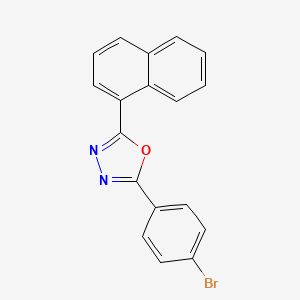
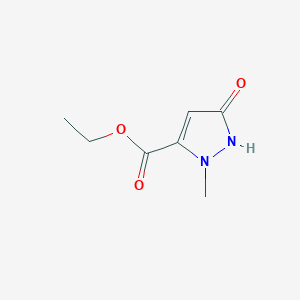
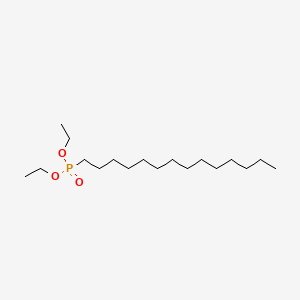
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
